Superior Oligonucleotide Recovery via Disulfide Strategy Compared to Trityl-Based Thiol Protection
A direct class-level advantage for building blocks like CAS 919492-70-9, which employ a disulfide-based protection for the thiol, is the elimination of significant product loss observed with the alternative S-trityl protection strategy. During the final deprotection of S-trityl-protected oligonucleotides, the required silver nitrate treatment forms an insoluble Ag+-DTT complex that adheres to the oligonucleotide, causing substantial yield loss. The disulfide strategy, which is the basis of CAS 919492-70-9, completely circumvents this step by using a simple, clean reduction with DTT, leading to markedly higher yields of the final modified oligonucleotide [1].
| Evidence Dimension | Comparative Yield of Oligonucleotide Deprotection |
|---|---|
| Target Compound Data | Disulfide modification strategy; final thiol generated via clean DTT reduction |
| Comparator Or Baseline | S-Trityl modification strategy; final thiol generated via AgNO3 treatment followed by DTT complexation |
| Quantified Difference | Significant yield loss is documented for the S-trityl strategy due to the formation of an insoluble Ag+-DTT complex that binds to the product; the disulfide strategy avoids this entirely [1]. |
| Conditions | Post-synthetic deprotection of oligonucleotides synthesized via solid-phase phosphoramidite chemistry [1]. |
Why This Matters
For procurement, choosing a linker precursor based on the disulfide strategy directly translates to a more robust, higher-yielding manufacturing process for thiol-modified oligonucleotides, avoiding the documented and costly yield losses of the older trityl method.
- [1] Srivastava, S. C., Thatikonda, S. K., Shukla, P., & Srivastav, S. K. (2015). Synthesis of High Purity DMT-C3-Disulfide Phosphoramidite. U.S. Patent Application No. 20150018579. U.S. Patent and Trademark Office. View Source
